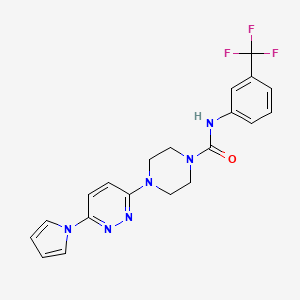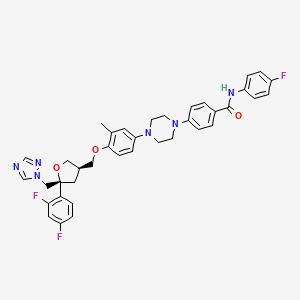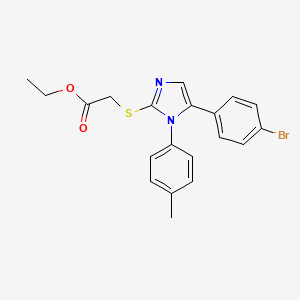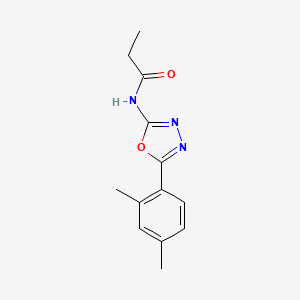![molecular formula C16H16N2O4S B2538512 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034340-93-5](/img/structure/B2538512.png)
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a urea derivative, with one of the nitrogen atoms connected to a 2-ethyl-5-acetylthiophene and the other connected to a 5-benzo[d][1,3]dioxol group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the two aromatic systems. The thiophene and benzo[d][1,3]dioxol rings are both electron-rich, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo reactions at the urea linkage, such as hydrolysis under acidic or basic conditions. The electron-rich aromatic rings could also potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage could result in significant polarity, which could influence properties such as solubility. The compound’s reactivity would be influenced by the electron-rich nature of the aromatic rings .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea derivatives are widely studied for their synthesis methods and chemical properties. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids under mild conditions, offering a cost-effective and environmentally friendly method (Kishore Thalluri et al., 2014). This process exemplifies the synthetic versatility of urea derivatives, potentially applicable to the synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea.
Antioxidant and Antimicrobial Applications
Research on urea derivatives has also highlighted their potential antioxidant and antimicrobial activities. A study on the synthesis and evaluation of antioxidant activity of certain urea derivatives revealed promising results, suggesting that similar structures could possess significant biological activities (S. George et al., 2010). This suggests that this compound might also be explored for such properties.
Acetylcholinesterase Inhibition
In the realm of medicinal chemistry, urea derivatives are explored for their inhibitory activity against enzymes like acetylcholinesterase, a target for Alzheimer's disease treatments. A study demonstrated that flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, indicating the therapeutic potential of urea derivatives in neurodegenerative diseases (J. Vidaluc et al., 1995).
Anticancer Activity
Furthermore, urea derivatives have been investigated for their anticancer properties. The synthesis of specific urea derivatives and their evaluation against various cancer cell lines have shown promising results, suggesting a potential avenue for cancer treatment research (B. Nammalwar et al., 2010).
Material Science Applications
In material science, urea derivatives are utilized in the synthesis of molecular devices and complexes. For example, the cyclodextrin complexation of certain stilbene derivatives demonstrates the use of urea-linked cyclodextrins in the self-assembly of molecular devices, highlighting the versatility of urea compounds in nanotechnology and materials science (J. Lock et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10(19)15-5-3-12(23-15)6-7-17-16(20)18-11-2-4-13-14(8-11)22-9-21-13/h2-5,8H,6-7,9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKRFQXTSQDLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)

![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2538435.png)


![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)
